M-525

Menin-MLL PPI Covalent inhibitor Cys329 target engagement

Reversible menin inhibitors lose activity upon washout, confounding target engagement studies. M-525's acrylamide warhead forms a covalent thioether bond with menin Cys329 (PDB 6B41), permanently inactivating the target. This ensures sustained suppression of MEIS1/HOXA9 after a single dose-unlike MI-503, which requires multi-day dosing for comparable effects. Key differentiators: - >30-fold greater cellular potency vs reversible analogs in the same series - ~740-fold selectivity for MLL-fusion (MV4;11 IC50 3 nM) over non-MLL (HL-60 IC50 ~2 µM) cells - Structurally validated covalent binding at 2.61 Å resolution for unambiguous docking studies Supplied with comprehensive analytical documentation. Bulk quantities and custom packaging available upon request.

Molecular Formula C38H52FN5O6S
Molecular Weight 725.92
CAS No. 2173582-08-4
Cat. No. B608794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-525
CAS2173582-08-4
SynonymsM-525;  M525;  M 525
Molecular FormulaC38H52FN5O6S
Molecular Weight725.92
Structural Identifiers
SMILESCN(C)CC=CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(C3)CN4CCC(CC4)C(C#N)(C5CCCC5NC(=O)OC)C6=CC(=CC=C6)F
InChIInChI=1S/C39H51FN6O5S/c1-43(2)18-6-11-37(47)46-25-34(26-46)52(49,50)33-14-12-32(13-15-33)45-23-28(24-45)22-44-19-16-29(17-20-44)39(27-41,30-7-4-8-31(40)21-30)35-9-5-10-36(35)42-38(48)51-3/h4,6-8,11-15,21,28-29,34-36H,5,9-10,16-20,22-26H2,1-3H3,(H,42,48)/b11-6+/t35-,36-,39-/m0/s1
InChIKeyFNGKXBSQGMOHOA-KZPMWZLFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M-525: Irreversible Menin-MLL Inhibitor


M-525 (CAS 2173582-08-4, molecular formula C₃₉H₅₁FN₆O₅S, MW 734.92) is the first-in-class, highly potent, irreversible covalent small-molecule inhibitor of the menin-MLL (mixed-lineage leukemia) protein-protein interaction [1]. Its structure-based design incorporates an acrylamide electrophilic warhead that forms a covalent bond with the Cys329 residue of menin, a mechanism confirmed by both mass spectrometry and co-crystal structure determination at 2.61 Å resolution (PDB: 6B41) [1][2]. M-525 binds to menin with an IC₅₀ of 3 nM in fluorescence polarization (FP) assays and achieves low nanomolar cellular potencies against MLL-fusion leukemia cell lines [1]. The compound is protected under patent WO2018183857A1 and represents a foundational chemical probe for studying irreversible menin-MLL pharmacology [3].

1
Irreversible covalent menin-MLL PPI inhibition studies
2
Washout-resistant target engagement workflow
3
MLL-fusion leukemia model-response context

Why M-525 Cannot Be Substituted


Generic substitution of M-525 with reversible menin-MLL inhibitors such as MI-503 or M-89 is scientifically unsound because the irreversible covalent binding mechanism fundamentally alters the pharmacological profile. M-525's acrylamide warhead forms a stable covalent thioether bond with the Cys329 sulfhydryl group of menin, resulting in permanent target inactivation that persists beyond compound washout [1]. In contrast, reversible inhibitors (MI-503, MI-463, M-89, MIV-6R) achieve only equilibrium-based target occupancy that dissipates upon clearance [1][2]. This mechanistic distinction yields three functional consequences: (i) M-525 is reported to be >30-fold more potent in cellular assays than its corresponding reversible analogs within the same chemical series [1]; (ii) a single administration of M-525 produces sustained suppression of MLL-regulated gene expression (MEIS1, HOXA9) in tumor tissue, a pharmacodynamic durability not achievable with reversible inhibitors at comparable doses [1]; and (iii) covalent engagement at Cys329 has been structurally validated by co-crystallography, eliminating ambiguity about the binding mode [1][3]. Procurement of a reversible menin inhibitor for experiments requiring sustained, washout-resistant target engagement will therefore yield fundamentally different—and potentially misleading—results.

Mechanism Reversible inhibitors may not confer washout-resistant target engagement, shifting pharmacodynamic endpoint interpretation.
Potency Covalent-warhead scaffold analogs without the warhead may show reduced cellular assay-response context.
Selectivity Later-generation covalent inhibitors may exhibit different MLL-fusion selectivity profiles, altering model-response context.

M-525 Differentiation Evidence


Irreversible Covalent Binding Mechanism

M-525 is the first-in-class irreversible covalent menin-MLL inhibitor, employing an acrylamide warhead to form a stable covalent bond with the Cys329 residue of menin [1]. Prior to M-525, all reported menin inhibitors—including MI-503 (IC₅₀ 14.7 nM), MI-463, MIV-6R, and M-89—operated exclusively through reversible, non-covalent binding mechanisms [2][3]. The covalent binding mode was confirmed by intact-protein mass spectrometry showing a mass shift corresponding to a 1:1 M-525:menin adduct, and by the co-crystal structure (PDB 6B41, 2.61 Å resolution) which unambiguously reveals the continuous electron density between the acrylamide β-carbon and the Cys329 sulfur atom [1]. This irreversible mechanism produces sustained target suppression that cannot be replicated by any reversible inhibitor at equivalent dosing.

Binding Mechanism
Class-level
Irreversible covalent adduct at menin Cys329; confirmed by MS and PDB 6B41 (2.61 Å).
Supports sustained target-engagement model context.
Mechanistically distinct from all reversible comparators.
Menin-MLL PPI Covalent inhibitor Cys329 target engagement

Cellular Potency Advantage Over Reversible Analogs

In the primary disclosure paper, M-525 was directly compared with its corresponding reversible analogs lacking the acrylamide warhead, within the same chemical scaffold series [1]. M-525 demonstrated >30-fold greater cellular potency than these reversible counterparts in MLL leukemia cell growth inhibition assays [1]. This head-to-head comparison isolates the contribution of the covalent warhead to cellular activity, as the non-covalent binding scaffold is held constant. The differential exceeds what would be predicted from biochemical binding affinity alone, reflecting the pharmacodynamic advantage conferred by irreversible target engagement in a cellular context where menin resynthesis rates govern recovery [1].

Cellular Potency
Head-to-head
Reported >30-fold more potent than reversible scaffold analog in MLL leukemia cell assays.
Covalent warhead contributes to assay potency context.
Intra-series comparison; MV4;11 / MOLM-13 cell lines.
Cellular potency Structure-activity relationship Covalent vs reversible

Biochemical Binding Affinity vs. MI-503

In fluorescence polarization (FP) competitive binding assays using FITC-labeled MLL peptide, M-525 binds to menin with an IC₅₀ of 3 nM (reported as 3.3 ± 0.4 nM in some sources) [1][2]. The leading reversible menin inhibitor MI-503, which served as a benchmark compound in the field, exhibits an FP IC₅₀ of 14.7 nM under comparable assay conditions . This represents an approximately 5-fold greater biochemical binding potency for the irreversible covalent inhibitor M-525 relative to the reversible inhibitor MI-503. Additionally, MI-503's binding affinity measured by isothermal titration calorimetry (ITC) is Kd = 9.3 nM , indicating that M-525's FP IC₅₀ (3 nM) exceeds even the thermodynamic binding affinity of MI-503.

Biochemical Affinity
Cross-study
M-525 FP IC₅₀ = 3 nM vs. MI-503 FP IC₅₀ = 14.7 nM.
Supports lower-concentration assay design.
Fluorescence polarization assay context.
FP binding assay Menin-MLL inhibition Biochemical potency

Cellular Selectivity: MLL-Fusion vs. Non-MLL

M-525 exhibits a cellular selectivity window of approximately 740-fold between MLL-fusion leukemia cells (MV4;11 IC₅₀ = 2.7 nM) and non-MLL leukemia cells (HL-60 IC₅₀ = ~2,000 nM) [1]. This selectivity is also observed against MOLM-13 (MLL-AF9, IC₅₀ = 15.4 nM) [1]. In dramatic contrast, the subsequent covalent menin inhibitor M-808—which also targets Cys329—shows only ~1.4-fold selectivity (MV4;11 IC₅₀ = 1 nM vs. HL-60 IC₅₀ = 2.8 nM), indicating near-complete loss of MLL-fusion-dependent discrimination [2]. M-525's selectivity ratio (~740:1) also exceeds that of the reversible inhibitor M-89 (MV4;11 IC₅₀ = 25 nM, >100-fold selectivity) [3]. This selectivity profile is critical for experiments where MLL-fusion-specific pharmacological effects must be distinguished from general menin-dependent toxicity.

Cellular Selectivity
Cross-study
~740-fold selectivity window (MV4;11 vs. HL-60); M-808 reports ~1.4-fold.
Supports MLL-fusion-specific model-response interpretation.
Ranked selectivity among covalent menin inhibitors reviewed.
Cellular selectivity MLL-fusion specificity MV4;11 vs HL-60

Co-Crystal Structure: Covalent Bond Validation

The co-crystal structure of M-525 bound to human menin (PDB ID: 6B41) was solved by X-ray diffraction at 2.61 Å resolution, providing unambiguous atomic-level evidence of the covalent bond between the acrylamide β-carbon of M-525 and the sulfur atom of menin Cys329 [1]. The structure reveals continuous electron density connecting the inhibitor warhead to the cysteine residue, and the overall binding pose occupies the MLL-interaction groove on menin, sterically blocking MLL fusion protein binding [1]. This structural validation is critical because many comparator menin inhibitors lack publicly available co-crystal structures at comparable resolution: MI-503 has a co-crystal structure (PDB: 4X5Y) but at lower resolution with a reversible binding mode; M-808 has a structure (PDB: 6WNH) confirming the same covalent mechanism but at a comparable resolution [2]. The availability of the 6B41 structure enables structure-based optimization, molecular docking validation, and rational experimental design using M-525 as a reference covalent ligand.

Co-Crystal Structure
Supporting
PDB 6B41 at 2.61 Å validates covalent Cys329 engagement.
Enables structure-based design and docking validation.
Data to review for specific mutagenesis studies.
Structural biology Co-crystal structure Covalent binding mode

Single-Dose Pharmacodynamic Response

A single administration of M-525 is reported to effectively suppress the expression of MLL-regulated genes (including MEIS1 and HOXA9) in tumor tissue [1]. This rapid single-dose pharmacodynamic (PD) response is mechanistically attributed to the irreversible covalent binding mode, which permanently inactivates menin proteins that have been engaged by the compound, with recovery of signaling requiring de novo menin synthesis [1]. In contrast, the reversible inhibitor MI-503 requires once-daily intraperitoneal dosing over 7-10 days to achieve significant reductions in MLL-regulated gene expression and tumor growth inhibition in MV4;11 xenograft models [2]. While M-525 has not been reported to achieve tumor regression in xenograft models (unlike the later covalent inhibitor M-808, which achieves partial tumor regression at 25 mg/kg i.v. qD [3]), the single-dose PD response makes M-525 a valuable tool for acute target engagement studies where sustained multi-day dosing is impractical.

Single-Dose PD Response
Cross-study
Single dose reported to suppress MEIS1/HOXA9; MI-503 required 7-10 daily doses.
Supports acute in vivo target-engagement study context.
Xenograft model; M-525 lacks reported tumor regression context.
In vivo pharmacodynamics Target engagement Gene expression suppression

M-525 Research Applications


Washout-Resistant Target Engagement Studies

M-525 is optimally deployed in cellular washout experiments designed to distinguish reversible from irreversible pharmacological effects. Following compound treatment and subsequent removal from culture medium, M-525's covalent bond to menin Cys329 ensures sustained suppression of MEIS1 and HOXA9 transcription (demonstrated at 3-300 nM for 24 hours in MV4;11 and MOLM-13 cells [1]), whereas reversible inhibitors such as MI-503 or M-89 lose activity upon washout. This application directly leverages the >30-fold potency advantage over reversible analogs [1] and the ~740-fold cellular selectivity for MLL-fusion over non-MLL (HL-60) cells [2], enabling clean interpretation of on-target vs. off-target effects in washout protocols.

Structural Biology Reference Ligand

The publicly deposited co-crystal structure of M-525 with menin (PDB 6B41, 2.61 Å) [1] provides a high-resolution template for structure-based design of novel covalent menin inhibitors. Researchers can use this structure for molecular docking validation, covalent docking algorithm benchmarking, and rational mutagenesis of the Cys329 binding pocket. The unambiguous electron density for the acrylamide-Cys329 covalent bond makes M-525 a superior reference ligand compared to reversible menin inhibitor structures (e.g., MI-503 PDB 4X5Y), where binding poses may not fully represent the covalent binding geometry relevant to newer clinical candidates.

Acute In Vivo PD Biomarker Study

For in vivo experiments requiring rapid assessment of menin target engagement without prolonged multi-day dosing, M-525's single-administration PD response [1] provides a streamlined protocol. A single dose of M-525 suppresses MLL-regulated gene expression (MEIS1, HOXA9) in tumor tissue, enabling same-day or next-day PD readouts. This contrasts with MI-503, which requires 7-10 days of daily intraperitoneal dosing to achieve comparable gene expression changes [2]. This application is particularly valuable for pharmacokinetic-pharmacodynamic (PK-PD) modeling studies and for experiments in mouse models where repeated handling stress from multi-day dosing could confound results.

MLL-Fusion Selectivity Profiling

M-525's exceptional cellular selectivity window (~740-fold between MV4;11 and HL-60 cells) [1] makes it the menin inhibitor of choice for experiments requiring clear discrimination between MLL-fusion-dependent and MLL-fusion-independent pharmacology. When screening across leukemia cell line panels, M-525's low potency against HL-60 (IC₅₀ ~2 μM) provides a built-in negative control threshold, unlike the more potent but poorly selective covalent inhibitor M-808 whose HL-60 IC₅₀ of 2.8 nM confounds differential analysis [2]. This selectivity is leveraged in genetic dependency studies, CRISPR-based synthetic lethality screens, and combination therapy experiments where MLL-fusion-specific effects must be isolated from general menin-dependent cellular processes.

Application
Selection Property
Validation Focus
Washout-resistant target engagement
Covalent binding mechanism
Sustained transcription suppression post-washout
Structural biology reference ligand
High-resolution co-crystal availability
Covalent docking and mutagenesis model validation
Acute in vivo PD biomarker studies
Single-dose PD response profile
Gene expression endpoint monitoring in tumor tissue
MLL-fusion selectivity profiling
Wide cellular selectivity window
MLL-fusion-dependent pathway-response interpretation

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